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Compound of Interest

Compound Name: DDR1-IN-1 dihydrochloride

Cat. No.: B1191913

Executive Summary & Mechanism of Action

DDR1-IN-1 dihydrochloride is a highly selective, Type Il kinase inhibitor designed to target
Discoidin Domain Receptor 1 (DDR1).[1] Unlike standard receptor tyrosine kinases (RTKs)
activated by soluble growth factors, DDR1 is activated by the extracellular matrix component
collagen.

To confirm activity, you cannot simply treat cells and blot. You must induce the target. DDR1-IN-
1 functions by binding to the "DFG-out" (inactive) conformation of the kinase domain, thereby
preventing the autophosphorylation events triggered by collagen binding.[1]

Mechanism Visualization

The following diagram illustrates the specific intervention point of DDR1-IN-1 within the
signaling cascade.
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Fig 1.[1] Mechanism of Action: DDR1-IN-1 binds the inactive kinase conformation, preventing
collagen-induced autophosphorylation.[1]

Quantitative Benchmarks

Before designing your experiment, align your dosing strategy with established potency data.
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Parameter Value Context

Direct kinase inhibition assay

Cell-Free IC50 (DDR1) 105 nM

[1].[1][2][3]

Shows ~4-fold selectivity over
Cell-Free IC50 (DDR2) 413 nM

DDR2 [1].[1][4][5][6]

Inhibition of
Cellular EC50 ~87 nM autophosphorylation in U20S

cells [1].[4][5]

Doses >5 uM may lose
Recommended Dose 01-1.0uM selectivity (off-target effects).

[1]

Dihydrochloride salt improves
Solubility DMSO (max ~50 mM) stability but stock in DMSO is

standard.[1]

The "Gold Standard" Validation Protocol

The only definitive way to confirm DDR1-IN-1 activity is to measure the inhibition of collagen-
induced DDR1 phosphorylation via Western Blot.[1]

Phase 1: Experimental Design
e Cell Line: U20S (high DDR1), HCT116, or your specific epithelial line.[1]

e Ligand: Rat Tail Collagen Type | or Collagen Type IV (DDR1 binds both; DDR2 binds only
Type 1).[1]

o Controls:

[¢]

Negative: DMSO (Vehicle).[1]

o

Positive Control (Stimulation): Collagen only.[1]

o

Experimental: Collagen + DDR1-IN-1.[1][2]
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Phase 2: The Workflow

This timeline is critical. DDR1 activation is slower than EGFR or MET.
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Fig 2.[1][7][8][9] Experimental Timeline: Serum starvation reduces basal noise; pre-treatment
ensures inhibitor binding before ligand exposure.

Phase 3: Step-by-Step Methodology

e Serum Starvation (Crucial):
o Wash cells 2x with PBS.
o Incubate in serum-free media (0% FBS) for 12—-16 hours.

o Why? Serum contains fibronectin and other factors that activate integrins and RTKSs,
creating high background noise that masks DDR1-specific signals.

e Compound Pre-treatment:
o Add DDR1-IN-1 dihydrochloride (e.g., 1 uM) to the serum-free media.[1]
o Incubate for 1 hour at 37°C.
o Control: Add equal volume DMSO to control wells.
e Collagen Stimulation:
o Add solubilized Collagen Type I (final conc: 10-50 pg/mL) directly to the media.[1]

o Incubate for 90 minutes at 37°C.
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o Note: Unlike EGF which peaks at 10 mins, DDR1 phosphorylation is delayed and
sustained.

e Lysis & Western Blot:
o Wash with ice-cold PBS containing 1 mM Sodium Orthovanadate (Na3VvVO4).[1]
o Lyse in RIPA buffer supplemented with protease AND phosphatase inhibitors.
o Primary Antibodies:
» Target: Phospho-DDR1 (Tyr792 or Tyr513).[1][8]
» Loading Control: Total DDR1 (essential to prove you didn't just degrade the protein).

Troubleshooting & FAQs

Q1: | see no Phospho-DDR1 signhal in my Western Blot,
even in the positive control.

Diagnosis: Lack of effective stimulation. Solution:
o Check Ligand: DDR1 has very low basal phosphorylation. You must add Collagen | or IV.

e Check Time: 5-10 minutes is too short. DDR1 activation involves receptor clustering which
takes time. Extend stimulation to 90 minutes or 2 hours [2].

e Phosphatase Inhibitors: Did you add Na3VO4 to your PBS wash and lysis buffer? Tyrosine
phosphorylation is labile.

Q2: The compound precipitated when | added it to the
media.

Diagnosis: "Crash-out" due to low aqueous solubility.[1] Solution:

o Stock Prep: Ensure the stock is 10 mM or higher in pure DMSO.
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 Dilution: Do not add the DMSO stock directly to the dish. Dilute the compound in a small
volume of warm media first, vortex rapidly, and then add to the cells.

e Concentration: Keep final DMSO concentration <0.5%. If testing >10 puM, solubility in media
becomes a limiting factor.

Q3: Can | use DDR1-IN-2 as a negative control?

Clarification: DDR1-IN-2 is not a negative control (inactive compound).[1]
« DDRI1-IN-1: Selective for DDR1.[1][2][3][41[51[6][8][10][11][12][13]

 DDRI1-IN-2: More potent but less selective (inhibits DDR1, DDR2, and other kinases like Bcr-
Abl) [1].[1]

e Correct Control: Use DMSO as the vehicle control. To prove biological specificity, use a
DDR1-knockdown (SiRNA/shRNA) cell line.[1]

Q4: My cells are detaching during the assay.

Diagnosis: Collagen effects or toxicity. Solution:

» High concentrations of soluble collagen can sometimes cause gelation or detachment issues
depending on the surface.

« Alternative: Coat the plates with collagen before seeding cells, rather than adding soluble
collagen. However, adding soluble collagen to established monolayers is generally preferred
for acute signaling assays.

References

e Kim, H. G., et al. (2013). "Discovery of a Potent and Selective DDR1 Receptor Tyrosine
Kinase Inhibitor."[4][5][10][11][14] ACS Chemical Biology, 8(10), 2145-2150.[1][4][10][14] [1]

o Juskaite, V., et al. (2017). "Collagen induces activation of DDR1 through lateral dimer
association and phosphorylation between dimers."[8] eLife, 6, €25716.[8]

e R&D Systems / Tocris. "DDR1-IN-1 dihydrochloride Product Datasheet.” [1]

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.caymanchem.com/product/18092/ddr1-in-1-hydrate
https://www.caymanchem.com/product/18092/ddr1-in-1-hydrate
https://pubs.acs.org/doi/10.1021/cb400430t
https://www.selleckchem.com/products/ddr1-in-1.html
https://www.medchemexpress.com/DDR1-IN-1.html
https://file.medchemexpress.com/batch_PDF/HY-13979A/DDR1-IN-1-dihydrochloride-DataSheet-MedChemExpress.pdf
https://www.medchemexpress.com/ddr1-in-1-dihydrochloride.html
https://elifesciences.org/articles/25716.pdf
https://pubmed.ncbi.nlm.nih.gov/23899692/
https://www.mdpi.com/1422-0067/22/12/6535
https://www.targetmol.com/compound/ddr1-in-1
https://pubmed.ncbi.nlm.nih.gov/38978400/
https://www.caymanchem.com/product/18092/ddr1-in-1-hydrate
https://www.caymanchem.com/product/18092/ddr1-in-1-hydrate
https://www.medchemexpress.com/DDR1-IN-1.html
https://file.medchemexpress.com/batch_PDF/HY-13979A/DDR1-IN-1-dihydrochloride-DataSheet-MedChemExpress.pdf
https://pubmed.ncbi.nlm.nih.gov/23899692/
https://www.mdpi.com/1422-0067/22/12/6535
https://dmr.amegroups.org/article/view/5276/html
https://www.caymanchem.com/product/18092/ddr1-in-1-hydrate
https://www.medchemexpress.com/DDR1-IN-1.html
https://pubmed.ncbi.nlm.nih.gov/23899692/
https://dmr.amegroups.org/article/view/5276/html
https://www.caymanchem.com/product/18092/ddr1-in-1-hydrate
https://elifesciences.org/articles/25716.pdf
https://elifesciences.org/articles/25716.pdf
https://www.benchchem.com/product/b1191913?utm_src=pdf-body
https://www.caymanchem.com/product/18092/ddr1-in-1-hydrate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Troubleshooting & Optimization

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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